molecular formula C20H24N4O3 B2418041 methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate CAS No. 2034208-51-8

methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate

Cat. No.: B2418041
CAS No.: 2034208-51-8
M. Wt: 368.437
InChI Key: WIDLNOMVPDNEPW-UHFFFAOYSA-N
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Description

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-16-8-10-24(11-9-16)18-12-17(22-23-18)13-2-3-13/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,21,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLNOMVPDNEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the final esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole and piperidine moieties as anticancer agents. For instance, derivatives similar to methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate have been evaluated for their inhibitory effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Enzyme Inhibition

The compound has shown activity as an inhibitor of specific enzymes relevant in disease pathways. For example, it has been studied for its effects on protein kinases, which are crucial in cancer signaling pathways. Inhibitors targeting these kinases can potentially halt tumor growth and metastasis .

Neurological Applications

Given the piperidine structure, this compound may have implications in neurological disorders. Compounds with similar structures have been investigated for their neuroprotective properties and potential use in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .

Case Study: Inhibition of Protein Kinases

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole-containing compounds, including those related to this compound, were effective in inhibiting specific protein kinases involved in cancer progression. The study reported IC50 values indicating strong inhibitory activity, suggesting these compounds could serve as lead candidates for drug development .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The piperidine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.

    Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.

    Benzoate esters: These compounds share the benzoate ester group and are used in various chemical applications.

Uniqueness

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a piperidine ring that is further substituted with a cyclopropyl-pyrazole group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal activity and offering potential therapeutic effects in neurological conditions.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor progression .

Compound TypeActivityReference
Pyrazole DerivativesAntitumor
Benzamide DerivativesRET Kinase Inhibition

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been noted for their efficacy against various bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antitumor Synergy : A study demonstrated that combining pyrazole derivatives with standard chemotherapy agents like doxorubicin resulted in enhanced cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). This synergy suggests the potential for developing combination therapies incorporating this compound .
  • Mechanistic Insights : Research into the mechanism of action revealed that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, providing a basis for their antitumor activity .
  • Pharmacological Applications : The compound has been explored as a scaffold for drug development aimed at various diseases, including cancer and inflammatory disorders. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets .

Q & A

Basic: What synthetic routes are recommended for preparing methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Prepare the pyrazole-piperidine intermediate by coupling 5-cyclopropyl-1H-pyrazol-3-amine with a piperidin-4-yl carbamate derivative using a nucleophilic substitution reaction (e.g., K₂CO₃ as a base in DMF at 80–100°C) .
  • Step 2: React the intermediate with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions (e.g., THF, triethylamine) to form the carbamoyl linkage .
  • Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound’s pyrazole-piperidine core and active sites (e.g., bacterial enzymes or kinase domains). Focus on hydrogen bonding (carbamoyl group) and hydrophobic interactions (cyclopropyl and benzoate moieties) .
  • MD Simulations: Perform molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Analyze root-mean-square deviation (RMSD) to identify flexible regions requiring structural modifications .
  • SAR Validation: Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with methyl or fluorine) and validate predictions via in vitro assays .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • NMR: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the piperidine N-H (δ 6.8–7.2 ppm), pyrazole protons (δ 7.5–8.0 ppm), and benzoate methyl ester (δ 3.8–4.0 ppm) .
  • FT-IR: Identify key functional groups: carbamoyl C=O (1680–1700 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and pyrazole C-N (1350–1400 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks involving the carbamoyl group) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

  • Orthogonal Assays: Validate antibacterial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods. Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Meta-Analysis: Aggregate data from replicate experiments (n ≥ 3) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers or dose-dependent trends .
  • Cell Viability Controls: Use HEK-293 or HepG2 cells to rule out cytotoxicity confounding antibacterial results (MTT assay, IC₅₀ > 50 µM preferred) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of solvents (e.g., DMF, THF) .
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose of waste via licensed hazardous chemical disposal services .
  • Storage: Store in amber glass vials under argon at –20°C to prevent hydrolysis of the ester group .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Prodrug Design: Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability. Evaluate hydrolysis rates in simulated gastric fluid (pH 2.0) and human liver microsomes .
  • CYP Inhibition Assays: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates. Modify the piperidine ring (e.g., introduce electron-withdrawing groups) to reduce metabolic clearance .
  • Pharmacokinetics: Conduct IV/PO dosing in rodents (10 mg/kg) with LC-MS/MS quantification. Optimize logP (aim for 2–3) to balance permeability and solubility .

Basic: How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Incubate in HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation via HPLC to identify labile sites (e.g., ester hydrolysis at pH > 10) .
  • Thermal Stability: Perform TGA/DSC to determine melting points (expected range: 160–170°C) and identify decomposition thresholds .

Advanced: What in silico tools predict potential off-target effects of this compound?

Methodological Answer:

  • PharmaDB Screening: Use SwissTargetPrediction or SEA to identify off-targets (e.g., GPCRs, ion channels). Prioritize assays for high-probability targets (p < 0.05) .
  • Crystal Structures: Cross-reference with PDB entries (e.g., 4LDE for kinase targets) to assess binding pose similarities. Introduce steric hindrance (e.g., methyl groups) to improve selectivity .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Selection: Replace DMF with less toxic solvents (e.g., acetonitrile) for large-scale reactions. Optimize stoichiometry (1.2–1.5 equivalents of piperidine intermediate) to minimize side products .
  • Purification: Transition from column chromatography to recrystallization (ethanol/water) or centrifugal partition chromatography for higher throughput .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to enhance this compound’s potency?

Methodological Answer:

  • Fragment Library Screening: Test pyrazole and benzoate fragments in SPR or thermal shift assays. Identify fragments with ΔTm > 2°C for lead optimization .
  • Linking Strategies: Use click chemistry (CuAAC) to connect fragments via triazole linkers. Validate binding affinity via ITC (Kd < 10 µM target) .

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